06:0 Coenzyme A, hexanoyl Coenzyme A (ammonium salt), powder

Vue d'ensemble

Description

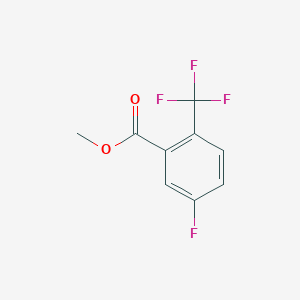

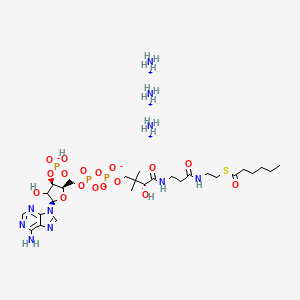

06:0 Coenzyme A, also known as hexanoyl coenzyme A, is a derivative of the short-chain fatty acid hexanoate . It is a powder form of the compound . It has been used as an internal standard in ultra-high performance liquid chromatography–tandem mass spectrometry for quantitative analysis of fatty-acyl-Coenzyme A species in biological samples .

Synthesis Analysis

Hexanoyl coenzyme A might be an intermediate of fatty acid metabolism . It acts as a source of N-acyl chain in the synthesis of N-hexanoyl-L-homoserine lactone (HHL) by LuxI homologue RhlI (VsmI) . It also acts as a precursor for the synthesis of olivetolic acid (OLA), a polyketide metabolite .Molecular Structure Analysis

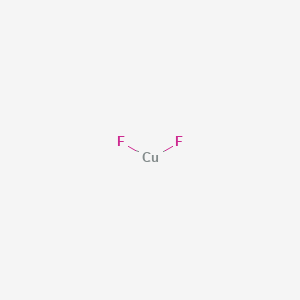

The molecular formula of hexanoyl Coenzyme A is C27H55N10O17P3S . Its molecular weight is 916.268 . The percent composition is C 35.37%, H 6.05%, N 15.28%, O 29.67%, P 10.14%, S 3.50% .Chemical Reactions Analysis

Hexanoyl coenzyme A is involved in various chemical reactions. It acts as a source of N-acyl chain in the synthesis of N-hexanoyl-L-homoserine lactone (HHL) by LuxI homologue RhlI (VsmI) . It also acts as a precursor for the synthesis of olivetolic acid (OLA), a polyketide metabolite . N-hexanoyl-CoA is preferred over N-octanoyl-CoA as an acyl donor substrate by GOAT (ghrelin O-acyltransferase) .Physical And Chemical Properties Analysis

Hexanoyl Coenzyme A is a hygroscopic and light-sensitive powder . It has a stability of 1 year and should be stored at -20°C . The CAS Number is 799812-81-0 .Applications De Recherche Scientifique

1. Biofuel Production

Hexanoyl CoA is instrumental in the biosynthesis of 1-hexanol, a potential biofuel, from glucose using engineered Escherichia coli. This process extends the CoA-dependent 1-butanol synthesis pathway, demonstrating the potential of hexanoyl CoA in producing medium-chain-length alcohols for biofuel applications (Dekishima et al., 2011).

2. Metabolic Pathway Engineering

Research on Kluyveromyces marxianus demonstrated the engineered biosynthetic pathways for hexanoic acid production, highlighting the role of hexanoyl CoA in generating value-added chemicals. This work showcases the utility of hexanoyl CoA in constructing pathways for the biosynthesis of compounds with industrial applications, such as hexanoic acid (Cheon et al., 2014).

3. Enzyme Catalysis and Coenzyme Regeneration

Hexanoyl CoA's role extends into enzyme catalysis, where it participates in the oxidation of hexanol to hexanal and hexanoic acid, with specific studies focusing on ADH-catalyzed reactions and NADH regeneration. These investigations underline the importance of hexanoyl CoA in sustainable biochemical processes, offering insights into efficient enzyme-catalyzed reactions and coenzyme regeneration mechanisms (Šalić & Zelić, 2014).

4. Antioxidant Functions in Cells

Hexanoyl CoA derivatives are explored for their potential antioxidant functions within cells, contributing to the understanding of cellular redox regulation and the protective roles of CoA derivatives against oxidative stress. This research opens avenues for investigating CoA's unconventional functions in cellular protection and metabolism (Tsuchiya et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 06:0 Coenzyme A, also known as hexanoyl coenzyme A, is the enzyme ghrelin O-acyltransferase (GOAT) . This enzyme is involved in the acylation of ghrelin, a hormone that stimulates hunger. Hexanoyl Coenzyme A is the preferred acyl donor substrate for GOAT .

Mode of Action

Hexanoyl Coenzyme A interacts with its target, GOAT, by donating its acyl group. This results in the acylation of ghrelin, which is a necessary step for the activation of this hunger-stimulating hormone .

Biochemical Pathways

Hexanoyl Coenzyme A is involved in the fatty acid metabolism pathway, where it acts as an intermediate . It also plays a role in the synthesis of N-hexanoyl-L-homoserine lactone (HHL) by LuxI homologue RhlI (VsmI) . Furthermore, it acts as a precursor in the biosynthesis of olivetolic acid , a resorcinolic acid precursor in the synthesis of certain phytocannabinoids .

Result of Action

The action of hexanoyl Coenzyme A results in the acylation of ghrelin, which activates this hormone and stimulates hunger . Additionally, its role in the synthesis of HHL and olivetolic acid contributes to quorum sensing (a system of stimulus and response correlated to population density) and the production of certain phytocannabinoids, respectively .

Propriétés

IUPAC Name |

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20?,21+,22+,26-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFXWIYODKXEJ-WSHYHEJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55N10O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677187 | |

| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

916.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

799812-81-0 | |

| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)